

In-Depth Technical Guide: ^1H NMR Spectroscopy of N-Methoxy-N,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N-Methoxy-N,2-dimethylpropanamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectroscopic data for **N-Methoxy-N,2-dimethylpropanamide**. The information presented herein is intended to support research and development activities where this compound is utilized as a reagent or intermediate.

Spectroscopic Data Summary

The ^1H NMR spectrum of **N-Methoxy-N,2-dimethylpropanamide** exhibits four distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
O-CH ₃	3.72	Singlet (s)	3H	-
CH	3.31	Multiplet (m)	1H	-
N-CH ₃	3.18	Singlet (s)	3H	-
C(CH ₃) ₂	1.09	Doublet (d)	6H	6.87

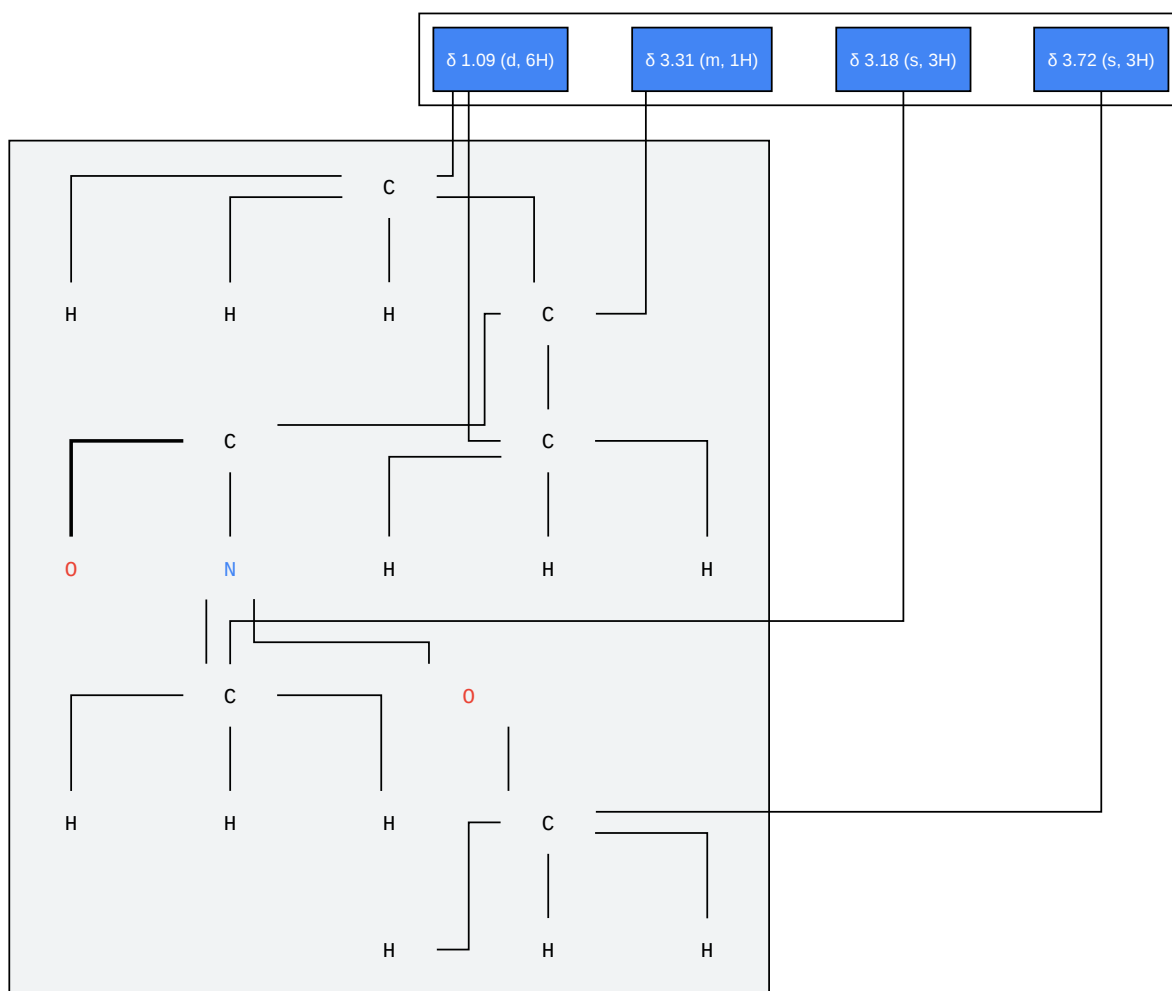
Experimental Protocol

The following experimental parameters were utilized for the acquisition of the ^1H NMR data for **N-Methoxy-N,2-dimethylpropanamide**.^[1]

- Spectrometer: The spectrum was recorded on a 300 MHz NMR spectrometer.^[1]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) was used as the solvent for the sample.^[1]
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.
- Data Acquisition: Standard pulse-acquire sequences were used to obtain the ^1H NMR spectrum.

Structural Assignment and Signal Correlation

The chemical structure of **N-Methoxy-N,2-dimethylpropanamide** and the correlation of the observed ^1H NMR signals to the corresponding protons are illustrated in the following diagram.



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Caption: Chemical structure of **N-Methoxy-N,2-dimethylpropanamide** with ¹H NMR signal assignments.

Interpretation of the Spectrum

- δ 3.72 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃) attached to the nitrogen atom. The absence of splitting indicates no adjacent protons.
- δ 3.31 (m, 1H): The multiplet signal is assigned to the single proton on the isopropyl group's tertiary carbon (-CH). It appears as a multiplet due to coupling with the six protons of the adjacent methyl groups.
- δ 3.18 (s, 3H): This singlet represents the three protons of the methyl group (-NCH₃) attached directly to the nitrogen atom. Its singlet nature is due to the lack of neighboring protons.
- δ 1.09 (d, J = 6.87 Hz, 6H): This doublet is characteristic of the six equivalent protons of the two methyl groups (-C(CH₃)₂) of the isopropyl moiety. The signal is split into a doublet by the single adjacent methine proton, with a coupling constant of 6.87 Hz.^[1]

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References

- 1. N-Methoxy-N,2-dimethylpropanamide | 113778-69-1 [chemicalbook.com]
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